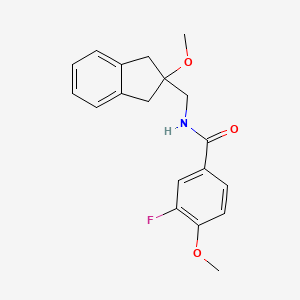

(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

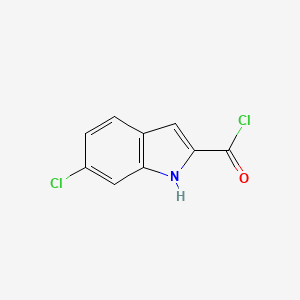

1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine, also known as BPT, is a synthetic compound with a wide range of uses in scientific research. It is a versatile compound due to its ability to interact with other molecules and its ability to act as a catalyst in various biochemical reactions. BPT has been investigated for its potential in drug development, as well as for its ability to modulate the activity of enzymes and proteins.

Applications De Recherche Scientifique

Benzylamines Synthesis

Benzylamines, including structures similar to "(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine," play a critical role in numerous pharmaceutically active compounds. A study presented a novel, sustainable catalytic methodology using a homogeneous iron complex for the direct coupling of benzyl alcohols with simpler amines, producing a variety of substituted secondary and tertiary benzylamines. This method offers a versatile approach to synthesizing nonsymmetric tertiary amines and N-benzyl piperidines, among other compounds, showcasing its potential for pharmaceutical applications (Yan, Feringa, & Barta, 2016).

Piperidines Synthesis from Propargyl Amines

The synthesis of piperidines from propargyl amines and cyclopropanes, using Zn(II) catalysis, allows access to highly functionalized piperidines. This process, involving tandem cyclopropane ring-opening/Conia-ene cyclization, exemplifies a pathway to creating piperidine derivatives with potential relevance to the compound of interest (Lebold, Leduc, & Kerr, 2009).

Crystal Structure and DFT Studies

A study on the crystal structure and density functional theory (DFT) calculations of a related compound, (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, highlighted the utility of greener, solvent-free microwave irradiation techniques in synthesis. This research not only contributes to understanding the structural aspects but also promotes environmentally friendly synthesis methods (Kumar et al., 2020).

Modular Synthesis of Piperidines

A modular and stereoselective approach for the synthesis of substituted piperidin-4-ols, which are key structural motifs in various alkaloids and medicinal compounds, was developed. This method, involving gold-catalyzed cyclization followed by chemoselective reduction and Ferrier rearrangement, demonstrates a flexible route to synthesizing complex piperidine derivatives (Cui, Li, & Zhang, 2010).

Antimicrobial Activity of Piperidine Derivatives

Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato) plants showcases the antimicrobial potential of such compounds. This study underlines the importance of structural modifications to enhance biological activity, providing insights into the development of novel antimicrobial agents (Vinaya et al., 2009).

Propriétés

IUPAC Name |

1-benzyl-N-(oxolan-2-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-3,5-6,16-18H,4,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNOGODKWOLGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)

![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)

![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)

![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)

![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)